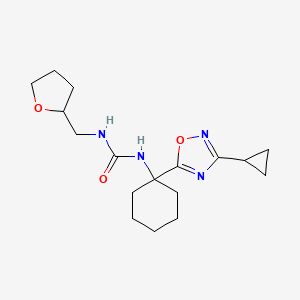
4-(3-chloro-2-thienyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-2-thienyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine, or 4-CTDMP, is a pyrimidine derivative that has been studied extensively in the past few decades due to its potential therapeutic applications. 4-CTDMP is a small molecule that is easily synthesized and has a variety of biochemical and physiological effects. Additionally, it will look at the advantages and limitations of using 4-CTDMP in laboratory experiments, as well as potential future directions for research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Heterocyclic compounds, including pyrimidine derivatives, are a focal point of chemical synthesis due to their prevalence in biological molecules and potential for pharmacological applications. Research in this area often explores the synthesis of novel compounds with potential for further development into drugs or materials with unique properties. For instance, the synthesis of pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and related fused systems has been reported, showcasing methodologies for constructing complex heterocyclic structures that could be applied to the synthesis of the compound (Bakhite et al., 2005).
Potential Pharmacological Applications
The structural motifs present in the mentioned compound are often found in molecules with significant biological activities. Research into similar structures has demonstrated their potential in various pharmacological contexts. For example, the study of pyrimido[1,6-a]thieno[2,3-d]pyrimidine derivatives for their antiproliferative activity against cancer cell lines reveals the therapeutic potential of these compounds (Atapour-Mashhad et al., 2017).
Material Science and Optoelectronics
Compounds with heterocyclic frameworks are also of interest in materials science, particularly for their optical and electronic properties. The investigation of thiopyrimidine derivatives for their nonlinear optical properties exemplifies the relevance of these compounds in the development of materials for optoelectronic applications (Hussain et al., 2020).
Eigenschaften
IUPAC Name |
4-(3-chlorothiophen-2-yl)-2-(2,5-dimethylpyrrol-1-yl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3S/c1-9-8-13(14-12(16)6-7-20-14)18-15(17-9)19-10(2)4-5-11(19)3/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTXJYSYIIVOJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC(=CC(=N2)C3=C(C=CS3)Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chloro-2-thienyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)-6-methylpyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-benzyl-2-methyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2396652.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2396658.png)


![2-Chloro-1-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]propan-1-one](/img/structure/B2396661.png)
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] N-ethylcarbamate](/img/structure/B2396663.png)
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2396664.png)
![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2396668.png)


![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)